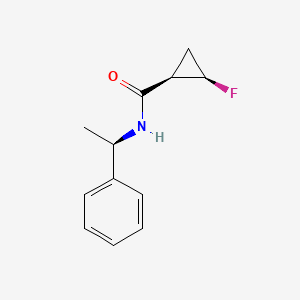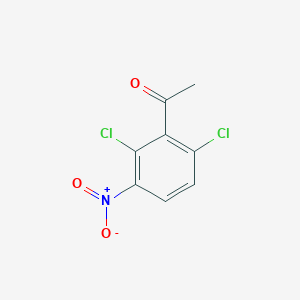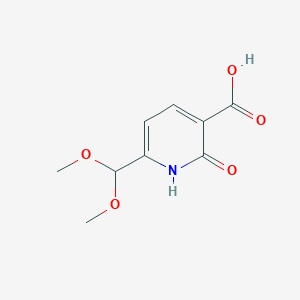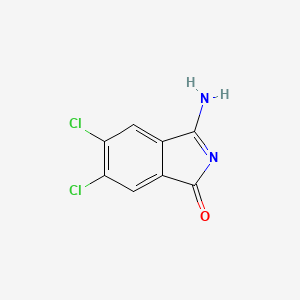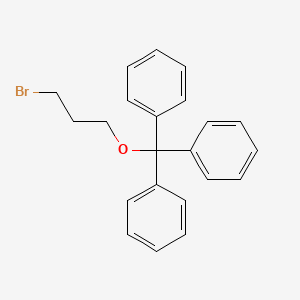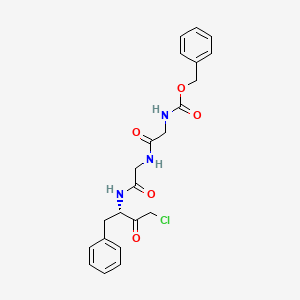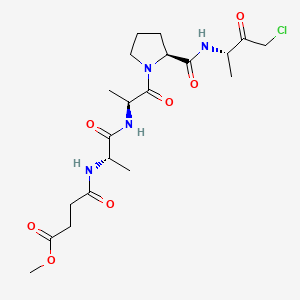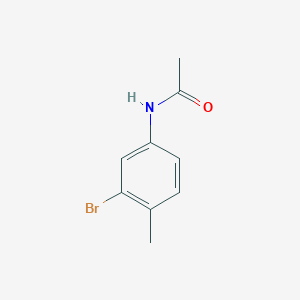
N-(3-Bromo-4-methylphenyl)acetamide
Descripción general
Descripción
N-(3-Bromo-4-methylphenyl)acetamide is a compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for N-(3-Bromo-4-methylphenyl)acetamide is 1S/C9H10BrNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) . This indicates that the compound contains a bromo group attached to the third carbon of a methylphenyl group, and an acetamide group attached to the nitrogen.Physical And Chemical Properties Analysis
N-(3-Bromo-4-methylphenyl)acetamide is a white to yellow solid . It has a melting point of 111-114 degrees Celsius . The compound is stable at room temperature .Aplicaciones Científicas De Investigación
Molecular Conformations and Supramolecular Assembly
N-(3-Bromo-4-methylphenyl)acetamide is studied in the context of molecular conformations and supramolecular assembly. This compound, among others, has been analyzed for its structure and hydrogen bonding interactions, contributing to the understanding of molecular behavior in crystalline forms. The study of these compounds aids in the broader understanding of molecular interactions and conformations in various chemical contexts (Nayak et al., 2014).
Synthesis and Application in Organic Chemistry
This compound has been utilized in organic synthesis processes. For instance, its derivative has been used in the synthesis of 2,6-Dimethyl-3-aryl-4(1H)-quinolones, demonstrating its versatility in chemical reactions under microwave irradiation. This indicates its potential application in various organic synthesis pathways, highlighting its importance in medicinal chemistry and material science (Liu Chang-chu, 2014).
Antimicrobial and Pharmacological Research
Research involving N-(3-Bromo-4-methylphenyl)acetamide derivatives has explored their potential in antimicrobial applications. The synthesis and evaluation of compounds related to this chemical have shown promising results in combating bacterial and fungal infections. This area of research is vital for the development of new antimicrobial agents (Fuloria et al., 2014).
Structural and Conformational Studies
Investigations into the structural and conformational aspects of N-(3-Bromo-4-methylphenyl)acetamide derivatives provide insights into their chemical behavior and properties. These studies are crucial for understanding the fundamental aspects of chemical compounds, which can inform various applications in chemistry and material science (B. Gowda et al., 2007).
Catalytic and Synthetic Applications
N-(3-Bromo-4-methylphenyl)acetamide is also explored in the context of catalytic and synthetic applications. Research into compounds related to this chemical focuses on their potential use as catalysts in various chemical reactions, highlighting the compound's importance in facilitating efficient and sustainable chemical processes (Anindita Dewan et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
N-(3-bromo-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVGOMKRAFQTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470937 | |
| Record name | N-(3-Bromo-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-4-methylphenyl)acetamide | |
CAS RN |
40371-61-7 | |
| Record name | N-(3-Bromo-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)
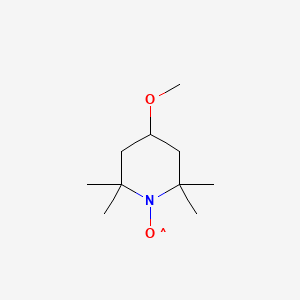
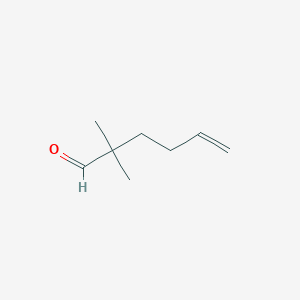
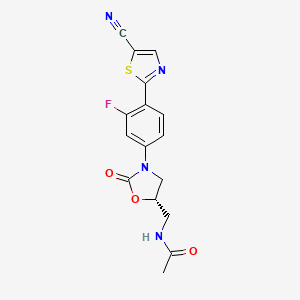
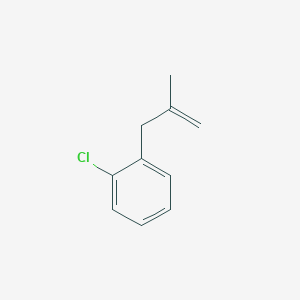
![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)
